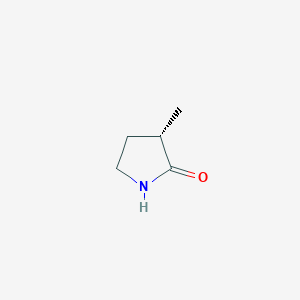
(S)-3-Methylpyrrolidin-2-one
Descripción general
Descripción
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule. This includes bond lengths, bond angles, and the spatial arrangement of atoms .Chemical Reactions Analysis
Chemical reactions analysis involves understanding how the compound reacts with other substances. This includes the reactants, products, conditions, and catalysts of the reaction .Physical And Chemical Properties Analysis
Physical properties include melting point, boiling point, density, solubility, and specific heat capacity. Chemical properties include reactivity, flammability, and oxidation states .Aplicaciones Científicas De Investigación
Quantum Chemical Calculations
(S)-3-Methylpyrrolidin-2-one has been used in quantum chemical calculations to understand the rotatory strengths of compounds containing a peptide group. The nonplanarity of the pyrrolidone ring in these compounds contributes significantly to their circular dichroism (CD) properties, which are essential in studying molecular structures and interactions (Volosov, Zubkov, & Birshtein, 1975).
Organic Synthesis
N-methylpyrrolidin-2-one hydrotribromide, a derivative of (S)-3-Methylpyrrolidin-2-one, is a valuable reagent in organic synthesis. It is used in bromination, oxidation, and epoxide ring-opening reactions of various organic compounds. Its environmentally friendly character enhances its applicability in modern organic synthesis (Jain & Sain, 2010).
Medicinal Chemistry
In medicinal chemistry, derivatives of (S)-3-Methylpyrrolidin-2-one, like ABT-888, have been developed as potent inhibitors for poly(ADP-ribose) polymerase (PARP), an enzyme critical in cancer treatment. This compound has shown efficacy in various cancer models and is undergoing clinical trials (Penning et al., 2009).
Phase Equilibria Studies
(S)-3-Methylpyrrolidin-2-one has been studied in the context of phase equilibria, particularly in the formation of solid-liquid complexes. These studies are crucial in understanding the physicochemical properties of various molecular mixtures (Bugajewski & Bylicki, 1989; 1991).
Catalysis
It has also been used in catalytic processes, such as in the hydrogenation of tertiary amides, demonstrating the efficiency of bimetallic Pt/Re-based catalysts at low temperatures and pressures. This application is significant in industrial chemistry, particularly in the transformation of complex organic compounds (Burch et al., 2011).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(3S)-3-methylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c1-4-2-3-6-5(4)7/h4H,2-3H2,1H3,(H,6,7)/t4-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOCWQPKHSMJWPL-BYPYZUCNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCNC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-Methylpyrrolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-bromo-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B3144600.png)
![Ethyl 5-acetyl-3-hydroxy-4-methylthieno[2,3-b]thiophene-2-carboxylate](/img/structure/B3144601.png)
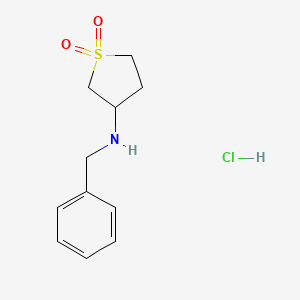
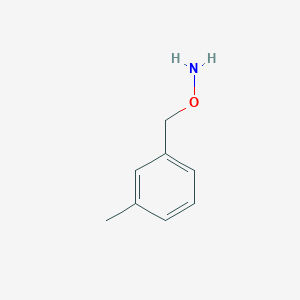
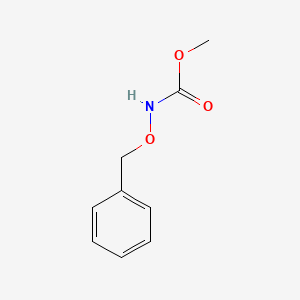
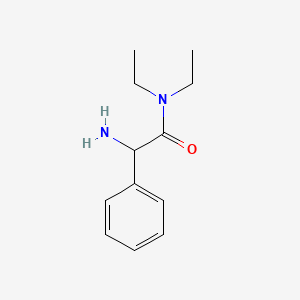
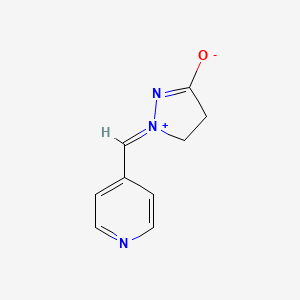
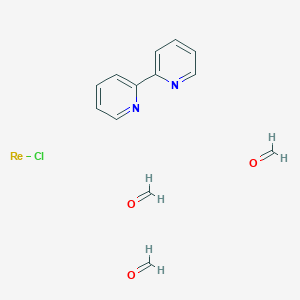
![4-Amino-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B3144671.png)
![4-[2-(quinolin-3-yl)-1H-indol-3-yl]butan-1-amine](/img/structure/B3144673.png)
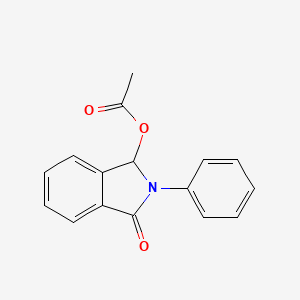
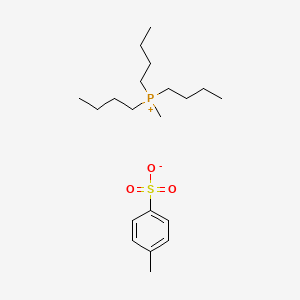
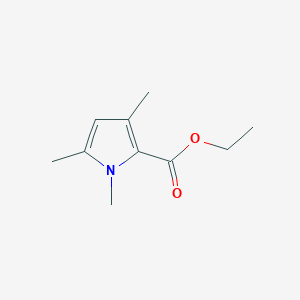
![6H-Benzo[c]chromen-3-ol](/img/structure/B3144711.png)